molecular formula C20H24N4O3 B2906442 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide CAS No. 2034272-32-5

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2906442
CAS No.: 2034272-32-5
M. Wt: 368.437
InChI Key: MOVHFLQBKZUVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine carboxamide core with oxolan and pyrrolidinyl substituents, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine carboxamide core, followed by the introduction of the oxolan and pyrrolidinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include pyridine derivatives, oxiranes, and pyrrolidines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxolan group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, under atmospheric or elevated pressure.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, under reflux or room temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activation, thereby preventing a signaling cascade that leads to cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19(17-6-4-9-22-20(17)27-16-7-12-26-14-16)23-13-15-5-3-8-21-18(15)24-10-1-2-11-24/h3-6,8-9,16H,1-2,7,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVHFLQBKZUVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3=C(N=CC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.